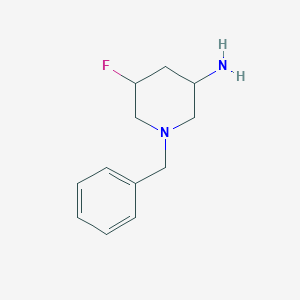

1-Benzyl-5-fluoropiperidin-3-amine

Description

1-Benzyl-5-fluoropiperidin-3-amine is a piperidine derivative featuring a benzyl group at position 1, a fluorine atom at position 5, and an amine group at position 3. Piperidine scaffolds are widely studied in medicinal chemistry due to their conformational flexibility and ability to modulate biological targets such as receptors and enzymes.

Properties

Molecular Formula |

C12H17FN2 |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-benzyl-5-fluoropiperidin-3-amine |

InChI |

InChI=1S/C12H17FN2/c13-11-6-12(14)9-15(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,14H2 |

InChI Key |

GDKWWZUZIWWDTA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(CC1F)CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-fluoropiperidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-3-amine with a fluorinating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the fluorination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-fluoropiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary and tertiary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-5-fluoropiperidin-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-5-fluoropiperidin-3-amine involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors, modulating their activity and influencing neurological pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural Differences

The following table summarizes critical differences between 1-Benzyl-5-fluoropiperidin-3-amine and structurally related compounds:

Functional Implications

Fluorine vs. Pyrazole Substituents: The fluorine atom in this compound introduces a strong electron-withdrawing effect, which may enhance dipole-dipole interactions with target proteins.

Stereochemical Considerations: (R)-(1-Benzylpiperidin-3-yl)-methanamine demonstrates the impact of stereochemistry on biological activity. The R-configuration may optimize binding to chiral receptors, whereas the non-chiral fluorine substituent in the target compound could lead to broader but less selective interactions .

Complex Heterocyclic Derivatives :

- Compounds like Example 62 from EP 1 926 722 B1 incorporate triazole and benzimidazole moieties, which are associated with kinase inhibition. The simpler piperidine backbone of this compound suggests a more focused pharmacophore, possibly targeting neurotransmitter receptors or transporters .

Research Findings and Hypotheses

- Metabolic Stability: Fluorination often reduces oxidative metabolism, suggesting that this compound may exhibit a longer half-life compared to non-fluorinated analogs like (R)-(1-Benzylpiperidin-3-yl)-methanamine .

- Solubility and Bioavailability : The pyrazole-containing analog () likely has higher aqueous solubility due to its polar heterocycle, whereas the target compound’s fluorine may balance lipophilicity for blood-brain barrier penetration.

- Target Selectivity : The absence of bulky substituents (e.g., triazoles in Example 62) in the target compound could reduce off-target effects, making it a candidate for central nervous system applications.

Biological Activity

1-Benzyl-5-fluoropiperidin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a fluorine atom. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic properties, including its binding affinity to biological targets.

Chemical Structure

| Component | Description |

|---|---|

| Molecular Formula | CHF |

| Molecular Weight | 201.25 g/mol |

| CAS Number | [Not specified in sources] |

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The fluorine atom enhances binding affinity, potentially increasing the selectivity towards specific targets such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.

- Inhibition of JAK Kinases : Research indicates that this compound may selectively inhibit Janus kinase 3 (JAK3), which plays a crucial role in immune system regulation. Inhibition of JAK3 can be beneficial in treating autoimmune diseases and certain cancers .

- Interaction with Neurotransmitter Receptors : The compound has been studied for its effects on serotonin receptors, particularly the h5-HT2A receptor, suggesting potential applications in neuropharmacology .

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that it may have antidepressant-like effects through modulation of serotonergic pathways.

- Anti-inflammatory Properties : By inhibiting JAK3, it may reduce inflammation, making it a candidate for treating inflammatory diseases.

Case Study 1: JAK3 Inhibition

A study investigated the effects of various compounds on JAK3 activity. This compound was shown to effectively inhibit JAK3 with an IC50 value indicating high potency compared to other tested compounds. This suggests its potential use in therapies targeting immune-related disorders .

Case Study 2: Neurotransmitter Modulation

In a behavioral study involving rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant agent. The mechanism was linked to enhanced serotonergic signaling .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.